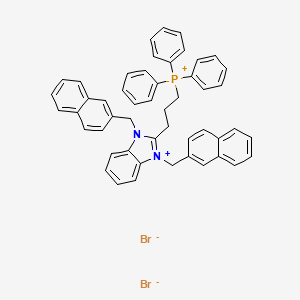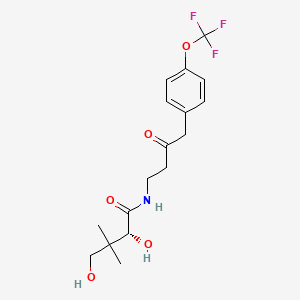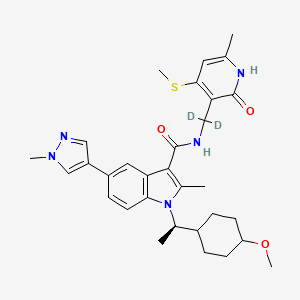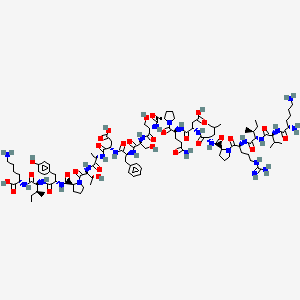
Anticancer agent 52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 52 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 52 involves a multi-step process that includes the formation of key intermediates through various chemical reactions One common synthetic route starts with the reaction of a substituted benzaldehyde with an amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction using a suitable catalyst, resulting in the formation of the core structure of this compound
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent quality and purity of the final product, making it suitable for clinical applications.
化学反応の分析
Types of Reactions
Anticancer agent 52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, which can enhance the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
科学的研究の応用
Anticancer agent 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of anticancer agents and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical studies for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations.
作用機序
Anticancer agent 52 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation and survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound also disrupts the cell cycle, preventing cancer cells from dividing and proliferating. Additionally, this compound can modulate the expression of genes involved in cancer progression, further enhancing its anticancer effects.
類似化合物との比較
Similar Compounds
Anthraquinones: Known for their anticancer properties, anthraquinones share some structural similarities with Anticancer agent 52.
Quinoline Derivatives: These compounds also exhibit potent anticancer activity and are structurally related to this compound.
Coumarin Derivatives: Coumarins are another class of compounds with significant anticancer potential.
Uniqueness of this compound
What sets this compound apart from similar compounds is its unique mechanism of action and high selectivity for cancer cells. Unlike some other anticancer agents, it has shown minimal toxicity to normal cells, making it a safer option for cancer therapy. Additionally, its ability to target multiple molecular pathways simultaneously enhances its efficacy and reduces the likelihood of drug resistance.
特性
分子式 |
C50H43Br2N2P |
|---|---|
分子量 |
862.7 g/mol |
IUPAC名 |
3-[1,3-bis(naphthalen-2-ylmethyl)benzimidazol-3-ium-2-yl]propyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C50H43N2P.2BrH/c1-4-21-45(22-5-1)53(46-23-6-2-7-24-46,47-25-8-3-9-26-47)34-16-29-50-51(37-39-30-32-41-17-10-12-19-43(41)35-39)48-27-14-15-28-49(48)52(50)38-40-31-33-42-18-11-13-20-44(42)36-40;;/h1-15,17-28,30-33,35-36H,16,29,34,37-38H2;2*1H/q+2;;/p-2 |
InChIキー |
KROCGDJBFJIYCI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC2=[N+](C3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6)(C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)




